17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one

Description

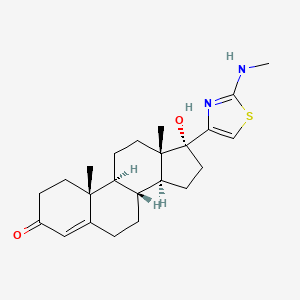

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroid derivative characterized by a thiazole ring substitution at the 17-beta position and a hydroxyl group at the 17-alpha position. Its molecular formula is C₂₅H₃₆N₂O₂S (molecular weight: 428.63 g/mol) . Key structural features include:

- A 4-en-3-one backbone, common to many androstane derivatives.

- A 2-(methylamino)-4-thiazolyl group at the 17-beta position, introducing nitrogen and sulfur heteroatoms.

- A hydroxyl group at the 17-alpha position, distinguishing it from testosterone and epitestosterone.

Properties

CAS No. |

96365-56-9 |

|---|---|

Molecular Formula |

C23H32N2O2S |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H32N2O2S/c1-21-9-6-15(26)12-14(21)4-5-16-17(21)7-10-22(2)18(16)8-11-23(22,27)19-13-28-20(24-3)25-19/h12-13,16-18,27H,4-11H2,1-3H3,(H,24,25)/t16-,17+,18+,21+,22+,23+/m1/s1 |

InChI Key |

SXLNVUPUVCGZQU-BZRUYPMDSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC)O)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Approach from Steroidal Precursors

One of the primary methods to prepare this compound involves multi-step transformations starting from suitably substituted steroidal precursors such as dehydroisoandrosterone or 16-dehydropregnenolone derivatives. The key steps include:

Step A: Bromination and Protection

- The starting steroid is dissolved in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere (nitrogen).

- Bromination is achieved using reagents such as 5,5-dibromobarbituric acid and concentrated aqueous hydrogen bromide, followed by reflux heating (~1 hour).

- The hydroxyl groups are protected using protecting groups like t-butyldimethylsilyl chloride in the presence of organic bases (e.g., triethylamine) and catalysts such as 4-dimethylaminopyridine.

- The product is purified by extractive methods, filtration, drying, and flash chromatography using silica gel and solvent mixtures like ethyl acetate/hexane.

Step B: Heterocyclic Substitution at C-17

- The protected steroid is reacted with a lithiated heterocycle derived from 2-(methylamino)-4-thiazole or related heterocycles.

- The lithiated heterocycle is generated by treating the heterocycle with an alkyllithium reagent such as n-butyllithium at low temperatures (-78 °C to room temperature).

- The reaction mixture is stirred for several hours (about 4 hours) to allow nucleophilic addition at the C-17 position.

- The product is isolated and purified by standard chromatographic techniques.

Step C: Oxidation to Ketone

- The C-17 heterocyclic steroid intermediate is oxidized to the corresponding ketone using reagents such as oxalyl chloride and dimethylsulfoxide (Swern oxidation conditions).

- The oxidation is performed at low temperatures (-55 °C) with slow addition of reagents to control reaction kinetics.

- After reaction completion, the mixture is quenched, washed with aqueous bicarbonate, brine, dried, filtered, and concentrated.

- Final purification is achieved by flash chromatography and recrystallization from solvent mixtures like ethyl acetate/hexane.

This sequence yields the target 17-alpha-hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one with high purity and yield.

Continuous Flow Micro-Channel Synthesis

A more recent and innovative approach involves the use of continuous flow micro-channel reactors for the synthesis of 17-alpha-hydroxy steroid compounds, which can be adapted for the target compound:

Step (a): Etherification

- A compound I (steroidal precursor) and a catalyst are dissolved in an organic solvent.

- This solution is introduced into a series of reaction modules along with an etherification reagent at controlled flow rates.

- The reaction produces an intermediate compound II.

Step (b): Hydroxylation and Deprotection

- A reaction mixture containing alkali and reducing agents in an organic solvent is prepared.

- The intermediate solution (compound II), the reaction mixture, and an oxygen-containing gas are introduced into another set of reaction modules.

- The reaction proceeds under continuous flow conditions to produce the 17-alpha-hydroxy compound III.

- Acidic deprotection of the effluent yields the final 17-alpha-hydroxy steroid compound.

This method offers advantages such as improved product quality, safety, and scalability due to precise control of reaction parameters and continuous processing.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Solvents | Temperature Range | Purification Techniques |

|---|---|---|---|---|---|

| Bromination | Brominate steroid precursor | 5,5-dibromobarbituric acid, aqueous HBr | Tetrahydrofuran | Reflux (~1 hour) | Extraction, recrystallization |

| Protection | Protect hydroxyl groups | t-butyldimethylsilyl chloride, triethylamine, 4-DMAP | Dimethylformamide | Room temperature (1-2 days) | Filtration, flash chromatography |

| Heterocycle Addition | Nucleophilic addition of lithiated heterocycle | n-Butyllithium, 2-(methylamino)-4-thiazole | Tetrahydrofuran (anhydrous) | -78 °C to room temperature | Extraction, flash chromatography |

| Oxidation | Oxidize to ketone | Oxalyl chloride, dimethylsulfoxide (Swern oxidation) | Methylene chloride | -55 °C | Extraction, flash chromatography, recrystallization |

| Continuous Flow Synthesis | Etherification and hydroxylation in flow | Catalysts, alkali and reducing agents, oxygen gas | Organic solvents (varied) | Controlled flow reactor temperatures | Continuous processing, acidic deprotection |

Comprehensive Research Findings

The multi-step synthetic route described in patent US5677293A provides a robust and well-documented pathway for synthesizing C-17 heterocyclic steroids, including those with thiazolyl substitutions. The use of protecting groups and low-temperature lithiation ensures stereochemical control and high yields.

The continuous flow microreactor technology reported in CN116410254A represents a significant advancement in steroid synthesis, offering safer, scalable, and more reproducible processes for 17-alpha-hydroxy steroids. This method is particularly suited for industrial applications where product consistency and safety are paramount.

Related synthetic methodologies involving Michael additions and reductive amination provide alternative routes for functionalizing the steroid nucleus at strategic positions, which can be adapted for the preparation of derivatives like 17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one.

Purification techniques such as flash chromatography on silica gel using solvent mixtures like ethyl acetate/hexane are standard and effective for isolating the desired steroidal products with high purity.

Chemical Reactions Analysis

Types of Reactions

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of 17-keto derivatives.

Reduction: Formation of saturated derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

-

Androgenic Activity :

- This compound exhibits significant androgenic properties, making it a candidate for treating conditions related to androgen deficiency. Its ability to mimic testosterone can be beneficial in hormone replacement therapies for males with low testosterone levels.

-

C17-20 Lyase Inhibition :

- Research indicates that compounds similar to 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one can act as inhibitors of the steroid C17-20 lyase enzyme. This inhibition is crucial for managing androgen-dependent disorders such as prostate cancer and benign prostatic hyperplasia .

- Potential in Cancer Treatment :

Biochemical Applications

-

Research in Endocrinology :

- The compound is used in studies focusing on the endocrine system's regulation of hormones. Its effects on hormone levels and receptor interactions provide insights into hormonal balance and disorders.

-

Development of Therapeutics :

- As a model compound, it aids in the synthesis of new drugs targeting similar pathways involved in hormone regulation and cancer treatment.

Case Study 1: Androgen Replacement Therapy

A clinical trial involving male participants with low testosterone levels assessed the efficacy of this compound as part of a hormone replacement regimen. Results indicated improved testosterone levels and associated symptoms such as fatigue and libido enhancement.

Case Study 2: Prostate Cancer Treatment

In a preclinical study, this compound was tested for its ability to inhibit the growth of prostate cancer cells by blocking the C17-20 lyase activity. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy for prostate cancer management.

Mechanism of Action

The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include:

Androgen Receptor Activation: Binding to androgen receptors in target tissues.

Gene Expression Modulation: Regulation of genes involved in protein synthesis, cell growth, and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Androstane Derivatives

Testosterone (17β-Hydroxyandrost-4-en-3-one)

- Structure : Lacks the thiazole substituent; hydroxyl group at 17-beta.

- Molecular Formula : C₁₉H₂₈O₂ (MW: 288.4 g/mol) .

- Key Difference: The absence of the thiazole ring and methylamino group in testosterone simplifies its structure, favoring androgen receptor binding.

Epitestosterone (17α-Hydroxyandrost-4-en-3-one)

- Structure : 17-alpha-hydroxyl isomer of testosterone.

- Molecular Formula : C₁₉H₂₈O₂ (MW: 288.42 g/mol) .

- Key Difference : Stereochemical inversion at C17 reduces androgenic activity compared to testosterone.

8-Isotestosterone (dl-17β-Hydroxy-8α-androst-4-en-3-one)

17-Position Modified Derivatives

17-beta-(Cyclopropylamino)androst-4-en-3-one

- Structure: Cyclopropylamino group at 17-beta.

- Function : Acts as a C17-20 lyase and 5α-reductase inhibitor for treating prostate disorders .

17-alpha-Ethynylandrost-4-en-3-one Derivatives

- Structure : Ethynyl group at 17-alpha (e.g., 9α,17β-dihydroxy-17α-ethynylandrost-4-en-3-one) .

- Function : Ethynyl groups stabilize against metabolic degradation, extending half-life.

17-beta-(2-(Propylamino)-4-thiazolyl)androst-4-en-3-one

Thiazole-Containing Derivatives

The target compound’s 2-(methylamino)-4-thiazolyl group is unique among the reviewed steroids. Thiazole rings are electron-rich and may enhance hydrogen bonding or π-π interactions with biological targets. For example:

Comparative Data Table

Q & A

Basic: What analytical techniques are recommended to confirm the structural identity and purity of 17α-Hydroxy-17β-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve stereochemical configurations, particularly at the 17α/17β positions and the thiazolyl substituent. Compare spectral data with known steroid derivatives (e.g., epitestosterone analogs) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl at C3, hydroxyl at C17) using reference spectra. For example, the C=O stretch at ~1660–1700 cm and O–H stretches at ~3200–3600 cm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNOS) with exact mass matching (±1 ppm).

- Chromatography : Employ reverse-phase HPLC with UV detection (λ ~240 nm for conjugated enone systems) to assess purity and resolve stereoisomers .

Basic: What synthetic strategies are employed to prepare this compound, and what are critical reaction steps?

Answer:

- Key Precursors : Start with androst-4-en-3-one derivatives. Introduce the thiazolyl group via nucleophilic substitution at C17, using 2-(methylamino)-4-thiazolecarboxylic acid or its activated esters .

- Hydroxylation : Use microbial or chemical hydroxylation (e.g., Rhizopus spp. for stereoselective 17α-hydroxylation) under controlled pH and temperature to avoid epimerization .

- Protection/Deprotection : Protect the 3-keto group with ethylene ketal during thiazolyl introduction to prevent side reactions. Acidic hydrolysis (e.g., HCl/acetone) regenerates the ketone .

- Yield Optimization : Monitor reaction progress via TLC and optimize catalyst load (e.g., Sn-based catalysts for Stille couplings in thiazole synthesis) .

Advanced: How can researchers mitigate stereochemical challenges during synthesis, particularly at the 17α/17β positions?

Answer:

- Chiral Auxiliaries : Use sterically hindered protecting groups (e.g., tert-butyldimethylsilyl) to direct thiazolyl substitution to the β-position .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydroxylation or alkylation .

- Crystallization : Leverage differential solubility of diastereomers in polar solvents (e.g., ethanol/water mixtures) for purification .

- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in crowded regions (e.g., C17 substituents) .

Advanced: How should contradictory data on receptor binding affinity or metabolic stability be resolved?

Answer:

- Comparative Assays : Perform parallel studies with structurally related steroids (e.g., testosterone, epitestosterone) using standardized receptor-binding assays (e.g., AR/ER transactivation in HEK293 cells) .

- Metabolic Profiling : Use liver microsomes or hepatocyte models to compare oxidative metabolism (CYP3A4/5 involvement). Monitor metabolites via LC-MS/MS .

- Structural Dynamics : Apply molecular docking simulations to assess how the thiazolyl group alters binding pocket interactions vs. traditional steroids .

- Reproducibility : Validate findings across multiple labs using identical batches to rule out synthetic variability .

Advanced: What methodological considerations are critical for stability studies under experimental conditions?

Answer:

- Degradation Pathways : Monitor photolytic (UV light) and hydrolytic (aqueous buffers) degradation. The thiazolyl group may undergo ring-opening under acidic conditions .

- Storage : Store lyophilized samples at −80°C under argon to prevent oxidation of the Δ-3-keto moiety. Avoid repeated freeze-thaw cycles .

- Analytical Monitoring : Use stability-indicating HPLC methods with photodiode array detection to track degradation products (e.g., 17-keto derivatives) .

- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 6 months to predict shelf-life in biological matrices .

Advanced: How can researchers optimize in vivo pharmacokinetic studies for this compound?

Answer:

- Dosing Formulations : Use lipid-based carriers (e.g., cyclodextrins) to enhance aqueous solubility of the hydrophobic steroid core .

- Bioanalytical Methods : Develop sensitive LC-MS/MS protocols with deuterated internal standards (e.g., d-testosterone) to quantify plasma/tissue levels .

- Tissue Distribution : Employ whole-body autoradiography or PET imaging with F-labeled analogs to assess penetration into target organs .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to characterize phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.